

An In-depth Technical Guide to the Physical and Chemical Properties of Bisline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisline (CAS: 30258-28-7) is a naturally occurring pyrrolizidine alkaloid and a known metabolite of the hepatotoxic compound isoline.[1] First identified in plants of the Senecio genus, particularly Senecio othonniformis, **Bisline**'s chemical structure and properties are of significant interest to researchers in natural product chemistry, toxicology, and drug development.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Bisline**, detailed experimental protocols for its analysis and isolation, and an examination of its biological context as a metabolite of a toxic alkaloid.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of **Bisline**. These data are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: General and Chemical Properties of Bisline



Property	Value	Source
CAS Number	30258-28-7	[4]
Molecular Formula	C18H27NO6	[4]
Molecular Weight	353.41 g/mol	
IUPAC Name	(1R,4R,6R,7S,17R)-4-ethyl- 4,7-dihydroxy-6,7-dimethyl-2,9- dioxa-14- azatricyclo[9.5.1.0 ¹⁴ ,1 ⁷]heptade c-11-ene-3,8-dione	[4]
Synonyms	Deacetylisoline	[5]
pKa (Predicted)	12.74 ± 0.60	

Table 2: Physical Properties of Bisline

Property	- Value	Source
Physical State	Solid (crystalline)	[2]
Melting Point	169 °C (Experimental)	
Boiling Point	570.2 ± 50.0 °C (Predicted)	_
Density	1.30 ± 0.1 g/cm³ (Predicted)	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
XLogP3 (Computed)	0.4	[4]

Spectral Data

While specific spectral data sets for **Bisline** are not readily available in public databases, its characterization has been achieved through standard analytical techniques. Commercial suppliers of **Bisline** reference standards indicate the availability of COA, HPLC, MS, and NMR data upon request.[1]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data has been instrumental in the structural elucidation of **Bisline** and its parent compound, isoline.[2]
- Mass Spectrometry (MS): Mass spectral data, in conjunction with NMR, was used to confirm
 the molecular weight and fragmentation patterns of **Bisline**, establishing it as the
 monoacetate of isoline.[2]
- Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O, likely ester and ketone), and C-O and C-N bonds present in the molecule.
- UV-Vis Spectroscopy: The presence of a chromophore in the pyrrolizidine ring system suggests that **Bisline** would exhibit absorbance in the UV region.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. The following sections provide methodologies for the analysis and isolation of **Bisline**.

High-Performance Liquid Chromatography (HPLC) for the Determination of Bisline

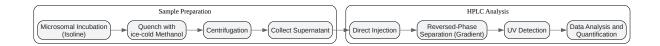
A reliable HPLC method has been developed for the simultaneous determination of isoline and its two major metabolites, M1 (**Bisline**) and M2 (**Bisline** lactone).[1] This method is suitable for in vitro metabolism studies.

- Instrumentation: A standard HPLC system with a UV detector is required.
- Column: Conventional reversed-phase analytical column (150 x 4.6 mm).[1]
- Mobile Phase:
 - Mobile Phase A: 0.01 M dihydro-potassium phosphate, pH 4.8.[1]
 - Mobile Phase B: Acetonitrile.[1]
- Elution: Gradient elution.[1]



- Sample Preparation: For in vitro microsomal reaction mixtures, the reaction is stopped with an equal volume of ice-cold methanol. The supernatant is then directly injected for analysis.
 [1]
- Detection: UV detection wavelength should be optimized for the analytes.
- Performance: The reported method demonstrates excellent precision and accuracy, with intra- and interday variations below 10% and overall accuracy greater than 94%.[1]

The following diagram illustrates the general workflow for this HPLC analysis.



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HPLC Analysis Workflow for **Bisline**

Isolation of Bisline from Senecio Species

Bisline is a naturally occurring alkaloid found in Senecio othonniformis.[2][3] The following is a generalized protocol for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for the specific isolation of **Bisline**.

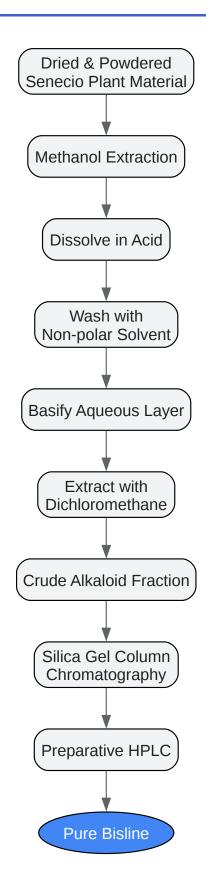
- 1. Plant Material Preparation:
 - Aerial parts of the Senecio species are air-dried in a well-ventilated area, shielded from direct sunlight.
 - The dried plant material is then ground into a fine powder.
- 2. Extraction:
 - The powdered plant material is macerated in a suitable solvent, such as 80% methanol, for 48 hours with occasional agitation.



- The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
- 3. Acid-Base Partitioning for Alkaloid Enrichment:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M sulfuric acid).
 - This acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove non-alkaloidal compounds.
 - The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium hydroxide).
 - The free alkaloid bases are then extracted into a chlorinated organic solvent (e.g., dichloromethane).
 - The organic fractions are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.
- 4. Chromatographic Purification:
 - The crude alkaloid fraction is subjected to column chromatography on silica gel, using a
 gradient of solvents with increasing polarity (e.g., chloroform-methanol).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing the compound of interest are combined and may require further purification by preparative HPLC to yield pure **Bisline**.

The logical flow of this isolation process is depicted below.





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General Isolation Protocol for Bisline



Biological Activity and Mechanism of Action

Bisline is primarily of interest due to its relationship with other toxic pyrrolizidine alkaloids (PAs). PAs are known for their hepatotoxicity, which is a result of their metabolic activation in the liver.

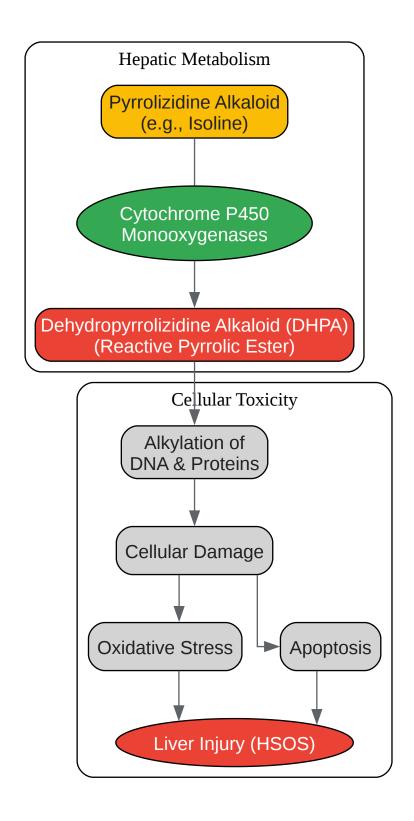
Metabolic Activation and Toxicity Pathway

The toxicity of unsaturated pyrrolizidine alkaloids, such as the parent compound of **Bisline**, is not inherent to the molecule itself but arises from its metabolism. The generally accepted mechanism is as follows:

- Metabolic Activation: In the liver, cytochrome P450 monooxygenases metabolize the pyrrolizidine alkaloid to a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).
- Alkylation of Cellular Macromolecules: These DHPAs are potent electrophiles and alkylating agents. They readily react with nucleophilic centers on cellular macromolecules, such as DNA and proteins.
- Cellular Damage: The formation of DNA adducts and protein cross-linking disrupts normal
 cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This damage can
 trigger cellular stress responses, including oxidative stress and apoptosis, ultimately leading
 to liver damage, often manifesting as hepatic sinusoidal obstruction syndrome (HSOS).

The following diagram illustrates this generalized metabolic activation and toxicity pathway, which is applicable to the class of compounds to which **Bisline** belongs.





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Metabolic Activation and Toxicity of PAs



While **Bisline** itself is a metabolite, its own biological activity and potential for further metabolism or detoxification are areas that require further investigation. Its structural similarity to other toxic pyrrolizidine alkaloids suggests that it should be handled with appropriate safety precautions in a research setting.

Conclusion

Bisline is a well-characterized pyrrolizidine alkaloid with defined physical and chemical properties. The availability of analytical methods allows for its quantification and further study. Its primary significance in the scientific literature is as a metabolite of the hepatotoxic alkaloid isoline, placing it within a class of compounds of high toxicological interest. Future research may focus on elucidating the specific biological activities of **Bisline** itself, its potential role in the overall toxicity of its parent compounds, and its possible use as a biomarker for exposure to certain Senecio species.

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